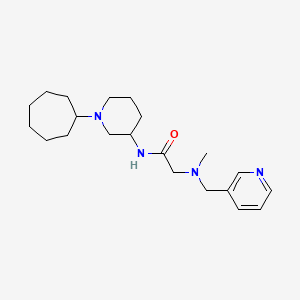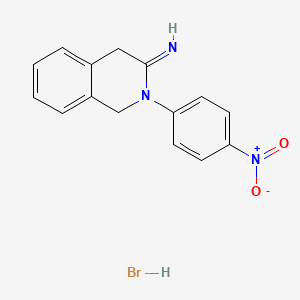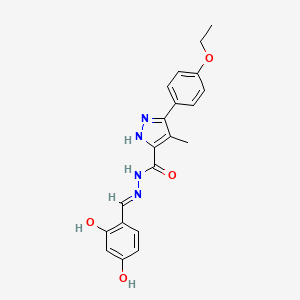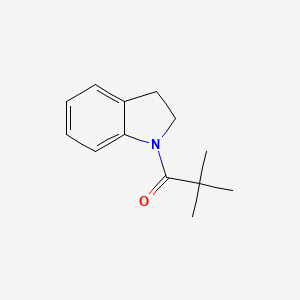![molecular formula C20H32N2O B6056343 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol, also known as BCE, is a chemical compound that has been widely studied for its potential applications in scientific research. BCE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have an affinity for a number of different receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function.
Mechanism of Action
The exact mechanism of action of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is not yet fully understood. However, it is thought that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol may act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to the wide range of effects that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have.
Biochemical and Physiological Effects:
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including effects on neurotransmitter release, neuronal firing rates, and behavioral responses. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has also been shown to decrease neuronal firing rates in the prefrontal cortex, a brain region involved in executive function and decision-making.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in laboratory experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function. However, one limitation of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is its relatively low selectivity for these receptors, meaning that it may also interact with other receptors in the brain.
Future Directions
There are a number of potential future directions for research on 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol analogs that can be used to study specific receptors in the brain. Another area of interest is the use of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in animal models of psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Finally, there is potential for the development of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol-based therapies for these and other disorders.
Synthesis Methods
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to yield 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol.
properties
IUPAC Name |
2-[1-benzyl-4-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h2,5-6,9-10,18,20,23H,1,3-4,7-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMIRDVHICHCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)



![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)

![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)